

Benchmarking potency of 2-substituted 3,1-benzoxazin-4-ones

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Compound of Interest

Compound Name: 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one
CAS No.: 178468-03-6
Cat. No.: B189979

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Benchmarking Potency: 2-Substituted 3,1-Benzoxazin-4-ones

Executive Summary

The 2-substituted 3,1-benzoxazin-4-one scaffold represents a class of alternate substrate inhibitors targeting serine proteases, particularly Human Leukocyte Elastase (HLE) and C1r.[1] Unlike reversible competitive inhibitors, these compounds function via a "suicide" mechanism involving the formation of a stable acyl-enzyme intermediate.

This guide benchmarks the potency of this class against standard clinical inhibitors (e.g., Sivelestat). It addresses the critical trade-off between inhibitory potency (

) and chemical stability (

) in aqueous media—the primary challenge in developing benzoxazinones as viable therapeutics.

Mechanistic Basis & Rational Design

To benchmark these compounds effectively, one must understand that their potency is not defined solely by binding affinity (

), but by the kinetics of acylation (

) versus deacylation (

).

The Inhibition Pathway

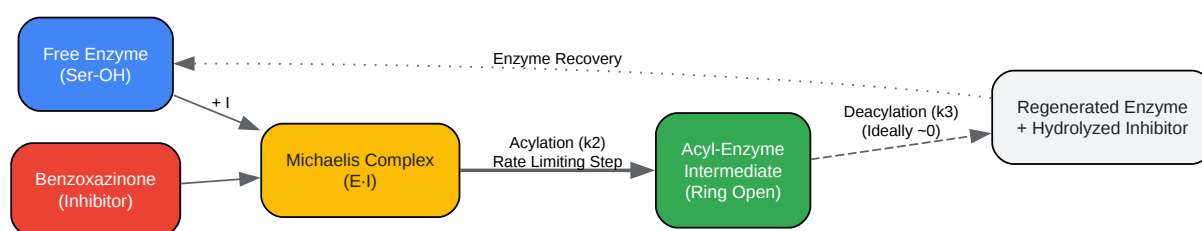
The benzoxazinone ring acts as an electrophile. The active site serine of the protease attacks the carbonyl carbon (C4), opening the heterocyclic ring and tethering the inhibitor to the enzyme.

- Potency Driver: Rapid ring opening (high

).

- Durability Driver: Resistance of the acyl-enzyme complex to hydrolysis (low

).



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Figure 1: Kinetic mechanism of serine protease inhibition by 3,1-benzoxazin-4-ones. Efficacy depends on maximizing the stability of the Acyl-Enzyme Intermediate (Green).

Benchmarking Data: SAR & Stability

The following data synthesizes Structure-Activity Relationship (SAR) studies, comparing 2-substituted derivatives against the clinical standard Sivelestat.

Comparative Potency Table (Target: Human Leukocyte Elastase)

Compound Class	Substituent (R2)	Substituent (R5)	IC50 (nM)	Stability (, pH 7.5)	Mechanism Note
Reference (Unstable)	Methyl	H	> 5,000	< 10 min	Rapid hydrolysis in buffer; poor drug candidate.
Aryl Derivative	Phenyl	H	450	> 4 hours	Improved stability; moderate potency due to steric hindrance.
Optimized Lead	Ethoxy / Alkoxy	Methyl	2 - 10	~ 2 hours	R5-Methyl blocks deacylation; R2-Heteroatom enhances acylation.
Clinical Standard	Sivelestat	N/A	44	Stable	Reversible acyl-enzyme inhibitor (different scaffold).

Critical Analysis of Substituents

- The 2-Position (Acylation Controller):

- Electron-withdrawing groups at position 2 increase the electrophilicity of the carbonyl carbon, increasing
 - . However, this also makes the compound susceptible to non-enzymatic hydrolysis (chemical instability).
- Recommendation: Use 2-heteroatoms (e.g., 2-ethoxy) or electron-rich aryl groups to balance reactivity.
- The 5-Position (Deacylation Blocker):
 - Substituting the 5-position (peri-position) with a small alkyl group (e.g., Methyl) is the single most effective modification. It creates steric hindrance that prevents water molecules from approaching the acyl-enzyme bond, effectively "locking" the enzyme in the inhibited state.

Experimental Protocols

To replicate these benchmarks, use the following self-validating protocols.

A. Synthesis of 2-Substituted 3,1-Benzoxazin-4-ones

Methodology adapted from standard cyclization protocols (Gilmore et al.).

- Reactants: Dissolve Anthranilic acid (1.0 eq) in dry Pyridine.
- Acylation/Cyclization: Add corresponding Acid Chloride (2.0 eq) dropwise at 0°C.
 - Note: The first equivalent acylates the amine; the second equivalent drives cyclization via a mixed anhydride intermediate.^[2]
- Reaction: Stir at room temperature for 2 hours.
- Workup: Pour onto crushed ice. The benzoxazinone precipitates as a solid.^[3]
- Validation: Recrystallize from Ethanol. Confirm structure via IR (characteristic carbonyl stretch at $\sim 1750\text{-}1770\text{ cm}^{-1}$) and NMR.

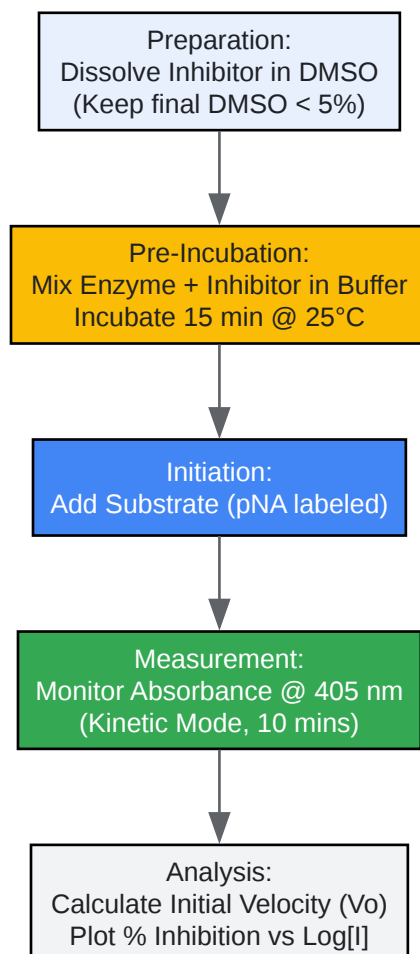
B. Enzymatic Assay (HLE Inhibition)

This protocol benchmarks IC₅₀ using a chromogenic substrate.

Reagents:

- Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5.
- Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for Elastase).
- Enzyme: Human Leukocyte Elastase (HLE).[4]

Workflow:



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Figure 2: Standardized HLE inhibition assay workflow. Pre-incubation is critical to allow formation of the acyl-enzyme complex.

Data Calculation: Calculate IC50 using a non-linear regression (4-parameter logistic fit):

Stability Assessment (The "Self-Validating" Control)

Because benzoxazinones hydrolyze spontaneously, you must run a stability control parallel to the bioassay.

- Protocol: Incubate the inhibitor (without enzyme) in the assay buffer at pH 7.5.
- Monitoring: Measure UV absorbance spectrum over time. The ring opening results in a bathochromic shift (change in) or appearance of the anthranilic acid derivative.
- Pass Criteria: If , the IC50 data is likely an artifact of degradation products rather than the parent compound.

References

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